molecular formula C14H11FO3 B6397540 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid CAS No. 1261969-78-1

3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397540
CAS No.: 1261969-78-1
M. Wt: 246.23 g/mol
InChI Key: GRBXNXHAGKDQKG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a hydroxymethyl group at the 2-position of the phenyl ring

Properties

IUPAC Name

3-fluoro-4-[2-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-7-9(14(17)18)5-6-12(13)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBXNXHAGKDQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689045
Record name 2-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-78-1
Record name 2-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products:

    Oxidation: 3-Fluoro-4-(2-carboxyphenyl)benzoic acid.

    Reduction: 3-Fluoro-4-(2-hydroxymethylphenyl)benzyl alcohol.

    Substitution: 3-Methoxy-4-(2-hydroxymethylphenyl)benzoic acid.

Scientific Research Applications

3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The hydroxymethyl group can participate in various biochemical reactions, influencing the compound’s activity and selectivity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid is unique due to the combination of a fluorine atom and a hydroxymethyl group on the benzoic acid scaffold. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

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